methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
Overview
Description
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a synthetic organic compound belonging to the indolo[2,3-b]quinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, also known as methyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate, is a compound that has been synthesized and studied for its potential applications in optoelectronic devices Compounds with similar structures, such as indolo[2,3-b]quinoxaline derivatives, have been reported to interact with dna molecules .
Mode of Action
It is known that indolo[2,3-b]quinoxaline derivatives, which share a similar structure, can bind non-covalently to dna molecules . This interaction could potentially lead to changes in the DNA structure or function, although the specific effects would depend on the exact nature of the interaction.
Biochemical Pathways
Given the potential dna-binding properties of similar compounds , it is possible that this compound could affect pathways related to DNA replication, transcription, or repair
Pharmacokinetics
The compound’s photophysical, electrochemical, and thermal properties have been studied , suggesting that it may be stable under ambient conditions.
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects against various human cancer cell lines
Action Environment
The compound’s photophysical, electrochemical, and thermal properties have been studied , suggesting that it may be stable under ambient conditions. The nature of the solvent used has been found to strongly affect the compound’s electronic absorption and emission spectra , indicating that the solvent environment could potentially influence the compound’s action.
Preparation Methods
The synthesis of methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the cyclocondensation of isatin derivatives with o-phenylenediamine, followed by bromination and esterification reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has several scientific research applications:
Comparison with Similar Compounds
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate can be compared with other indolo[2,3-b]quinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: Known for its DNA-intercalating properties and biological activities.
9-bromo-6H-indolo[2,3-b]quinoxaline: Similar in structure but lacks the ester group, affecting its solubility and reactivity.
6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline: Exhibits significant antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c1-23-15(22)9-21-14-7-6-10(18)8-11(14)16-17(21)20-13-5-3-2-4-12(13)19-16/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAYZYLSDPJKDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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